N3-cyclopropylpyridine-2,3-diamine
Description
N3-Cyclopropylpyridine-2,3-diamine is a pyridine-based diamine derivative featuring a cyclopropyl substituent on the N3 amine group. While the provided evidence primarily references N2-cyclopropylpyridine-2,3-diamine (CID 2735310) , the hypothetical N3 isomer would share structural similarities but differ in substituent positioning. The compound’s core structure consists of a pyridine ring with amine groups at positions 2 and 3.
Key Structural Data (for N2-cyclopropyl variant):
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-N-cyclopropylpyridine-2,3-diamine |
InChI |
InChI=1S/C8H11N3/c9-8-7(2-1-5-10-8)11-6-3-4-6/h1-2,5-6,11H,3-4H2,(H2,9,10) |
InChI Key |
BXNZNGUAVBTHSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(N=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Insights from Comparison
Substituent Effects on Physicochemical Properties: Cyclopropyl vs. Chlorine Substitution: The addition of Cl at C6 in 6-chloro-N2-cyclopropylpyridine-2,3-diamine increases molecular weight and logP (2.0), suggesting enhanced lipophilicity and membrane permeability . Positional Isomerism: N2 vs. N3 substitution alters electronic distribution and steric interactions. For example, N3-ethylpyridine-2,3-diamine (C₇H₁₁N₃) has a lower molecular weight than its N2-cyclopropyl counterpart .
Biological Relevance: While direct biological data for N3-cyclopropylpyridine-2,3-diamine are lacking, structurally related benzo[g]quinoxaline derivatives (e.g., compound 3 in ) demonstrate potent anticancer activity via apoptosis induction . This suggests that pyridine diamines with optimized substituents could similarly target cellular pathways. The cyclopropyl group’s rigidity may mimic aromatic systems in drug design, enhancing interactions with hydrophobic binding pockets .
Synthetic Considerations: Macrocyclic analogs (e.g., cyclen/cyclam derivatives) highlight challenges in NMR spectral interpretation due to signal broadening, a phenomenon also observed in cyclopropyl-containing compounds . Protecting groups (e.g., phthaloyl) are often used in synthesizing N-substituted diamines, as seen in cyclam-based anti-HIV agents .
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